molecular formula C22H18BrN3O2 B4308323 9-bromo-2-(3-methoxyphenyl)-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-bromo-2-(3-methoxyphenyl)-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B4308323
M. Wt: 436.3 g/mol
InChI Key: FALZVJTVHZYOMC-UHFFFAOYSA-N
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Description

This tricyclic benzoxazine derivative features a pyrazolo[1,5-c][1,3]benzoxazine core with a bromine atom at position 9, a 3-methoxyphenyl group at position 2, and a pyridin-4-yl moiety at position 3. The six-membered benzoxazine ring distinguishes it from seven-membered benzoxazepine analogs, which exhibit reduced target affinity due to increased steric volume . The compound is part of a broader class of molecules designed for cholinesterase inhibition, leveraging substituent diversity to optimize pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

9-bromo-2-(3-methoxyphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN3O2/c1-27-17-4-2-3-15(11-17)19-13-20-18-12-16(23)5-6-21(18)28-22(26(20)25-19)14-7-9-24-10-8-14/h2-12,20,22H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALZVJTVHZYOMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Modifications and Substituent Diversity

The pyrazolo[1,5-c][1,3]benzoxazine scaffold is conserved across analogs, but substituent variations critically influence biological activity and physicochemical properties. Key modifications include:

Table 1: Substituent Variations and Molecular Properties of Selected Analogs
Compound Name (Example) Position 2 Substituent Position 5 Substituent Molecular Weight (g/mol) Key Features References
Target Compound 3-Methoxyphenyl Pyridin-4-yl Not reported Pyridine enhances H-bonding potential -
9-Bromo-2-(4-methylphenyl)-5-(4-nitrophenyl)-... 4-Methylphenyl 4-Nitrophenyl 464.319 Electron-withdrawing nitro group
2-[9-Bromo-2-(4-methoxyphenyl)-...phenol 4-Methoxyphenyl Phenol Not reported Hydroxyl group improves solubility
9-Bromo-5-(4-fluorophenyl)-2-(4-methylphenyl)-... 4-Methylphenyl 4-Fluorophenyl 437.304 Halogen introduces steric/electronic effects
9-Bromo-5-(3-chlorophenyl)-2-(2-naphthyl)-... 2-Naphthyl 3-Chlorophenyl Not reported Bulky naphthyl increases lipophilicity
9-Bromo-2-(4-ethoxyphenyl)-5-(4-propoxyphenyl)-... 4-Ethoxyphenyl 4-Propoxyphenyl 507.419 Alkoxy chains modulate bioavailability

Crystallographic and Conformational Insights

A related compound, 4-[(5R,10bR)-2-Methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoic acid, crystallizes in a triclinic system (space group P1), with unit cell parameters a = 6.638 Å, b = 10.997 Å, and c = 11.141 Å . This suggests that substituents at positions 2 and 5 may influence molecular packing and torsional angles, affecting solubility and crystal morphology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-bromo-2-(3-methoxyphenyl)-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Reactant of Route 2
Reactant of Route 2
9-bromo-2-(3-methoxyphenyl)-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

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